molecular formula C13H17NO2 B4028689 N-PHENETHYLTETRAHYDRO-2-FURANCARBOXAMIDE

N-PHENETHYLTETRAHYDRO-2-FURANCARBOXAMIDE

Cat. No.: B4028689
M. Wt: 219.28 g/mol
InChI Key: MGHPDKQKQZNGLD-UHFFFAOYSA-N
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Description

N-Phenethyltetrahydro-2-furancarboxamide is a synthetic organic compound featuring a tetrahydrofuran (THF) ring system substituted with a carboxamide group at the 2-position. The amide nitrogen is further substituted with a phenethyl group (–CH2CH2Ph), conferring distinct steric and electronic properties to the molecule.

The phenethyl substituent may modulate lipophilicity and receptor affinity, as seen in related compounds such as N-(2,3-dichlorophenyl)tetrahydro-2-furancarboxamide (CAS 452351-57-4) and N-(2,4-dimethoxyphenyl)tetrahydro-2-furancarboxamide (CAS 544449-99-2) .

Properties

IUPAC Name

N-(2-phenylethyl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(12-7-4-10-16-12)14-9-8-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHPDKQKQZNGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-PHENETHYLTETRAHYDRO-2-FURANCARBOXAMIDE typically involves the reaction of tetrahydrofuran-2-carboxylic acid with phenethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: N-PHENETHYLTETRAHYDRO-2-FURANCARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-PHENETHYLTETRAHYDRO-2-FURANCARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-PHENETHYLTETRAHYDRO-2-FURANCARBOXAMIDE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but preliminary studies suggest its potential role in modulating inflammatory responses and microbial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-Phenethyltetrahydro-2-furancarboxamide, highlighting substituent variations, physicochemical properties, and research findings:

Compound Name Substituents on Amide Nitrogen CAS Number Key Features References
N-(2,3-Dichlorophenyl)tetrahydro-2-furancarboxamide 2,3-Dichlorophenyl 452351-57-4 Increased lipophilicity due to chloro groups; potential antimicrobial activity inferred from structural analogs.
N-(2,4-Dimethoxyphenyl)tetrahydro-2-furancarboxamide 2,4-Dimethoxyphenyl 544449-99-2 Methoxy groups enhance solubility; used in synthetic intermediates for CNS-targeting agents.
N-(2,5-Dichlorophenyl)tetrahydro-2-furancarboxamide 2,5-Dichlorophenyl 452351-55-2 Similar to 2,3-dichloro analog but with altered electronic effects; supplier data indicate use in agrochemical research.
N-(2,6-Diethylphenyl)tetrahydro-2-furancarboxamide 2,6-Diethylphenyl - Bulky substituents may reduce metabolic degradation; limited commercial availability.
N-(1,3-Dioxoisoindol-4-yl)tetrahydro-2-furancarboxamide 1,3-Dioxoisoindol-4-yl 712341-35-0 Heterocyclic substituent introduces π-π stacking potential; explored in kinase inhibitor studies.

Structural and Functional Insights

  • Lipophilicity : The phenethyl group in this compound likely confers higher logP values than analogs with polar substituents (e.g., dimethoxy groups).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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